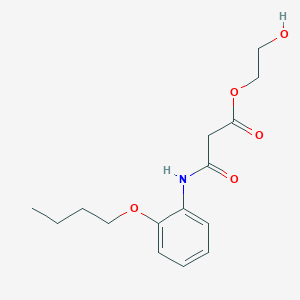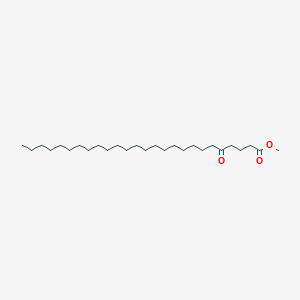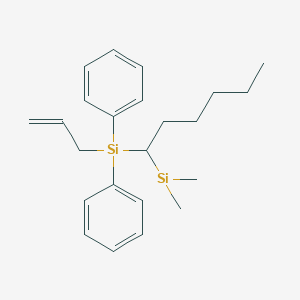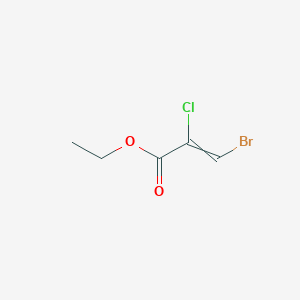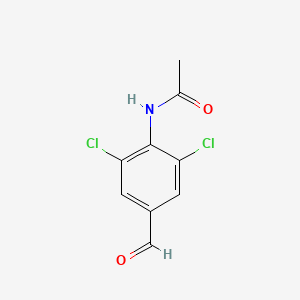![molecular formula C5H5N3OS2 B14500932 [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate CAS No. 62999-53-5](/img/structure/B14500932.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate is a chemical compound that features a unique structure combining an oxadiazole ring with a thiocyanate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with methyl thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiocyanate derivatives.
科学研究应用
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant biological activity.
相似化合物的比较
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate can be compared with other similar compounds such as:
Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Thiocyanate compounds: Compounds with the thiocyanate group exhibit different reactivity and applications depending on the attached functional groups.
Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-thiol
- Methyl thiocyanate
- Other oxadiazole derivatives
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit promising biological activities. Further research is needed to fully understand its mechanism of action and explore its applications in greater detail.
属性
CAS 编号 |
62999-53-5 |
|---|---|
分子式 |
C5H5N3OS2 |
分子量 |
187.2 g/mol |
IUPAC 名称 |
(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C5H5N3OS2/c1-4-7-8-5(9-4)11-3-10-2-6/h3H2,1H3 |
InChI 键 |
JKJZXUUMYQSWCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)SCSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

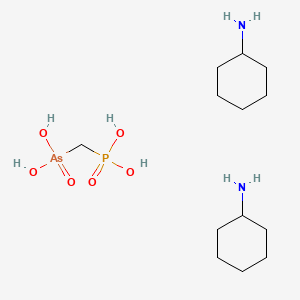


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
